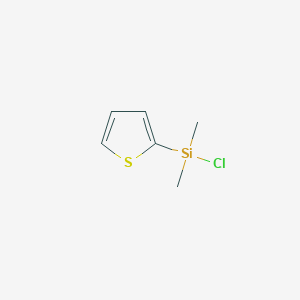

Chlorodimethyl-2-thienylsilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Material Science

In the field of material science, Chlorodimethyl-2-thienylsilane plays a significant role. It is used in the fabrication of functionalized silica nanoparticles . These nanoparticles have distinctive, versatile, and privileged physiochemical characteristics, making them suitable for different applications.

Advanced Catalysis

Functionalized silica nanoparticles, which can be synthesized using Chlorodimethyl-2-thienylsilane, have been extensively highlighted for their use in advanced catalysis . The surface modification step, which involves Chlorodimethyl-2-thienylsilane, plays a crucial role in enhancing the catalytic properties of these nanoparticles.

Drug Delivery

Functionalized silica nanoparticles synthesized using Chlorodimethyl-2-thienylsilane have promising applications in drug delivery . These nanoparticles can be designed to carry therapeutic agents directly to the site of disease, improving the efficacy of the treatment and reducing side effects.

Biomedical Applications

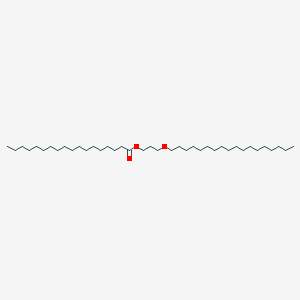

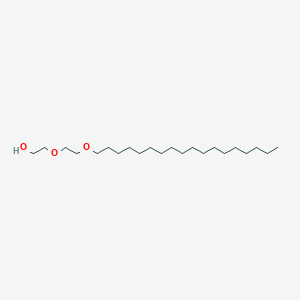

The biomedical field is another area where Chlorodimethyl-2-thienylsilane finds application. It is used in the synthesis of polyethers, which are special classes of polymers extensively used in biomedical fields .

Environmental Remediation

Functionalized silica nanoparticles, synthesized using Chlorodimethyl-2-thienylsilane, have applications in environmental remediation . They can be used to remove pollutants from the environment, contributing to the preservation of natural resources and ecosystems.

Wastewater Treatment

Lastly, Chlorodimethyl-2-thienylsilane is used in the synthesis of functionalized silica nanoparticles that have applications in wastewater treatment . These nanoparticles can effectively remove contaminants from wastewater, making it safer to discharge into the environment or reuse.

Safety and Hazards

Orientations Futures

While specific future directions for Chlorodimethyl-2-thienylsilane are not mentioned in the retrieved papers, there are general trends in the field of chemistry. For instance, advances in drug delivery systems are being made, with a focus on specifically targeting the cells involved in the initiation and progression of diseases . Additionally, artificial intelligence is being increasingly used in chemistry, with machine learning techniques being applied in chemoinformatics analyses .

Mécanisme D'action

Target of Action

Chlorodimethyl-2-thienylsilane, also known as Chlorodimethyl-(2-thienyl)silane, is primarily used in the synthesis of polyethers . The primary targets of this compound are the precursor monomers used in the synthesis of polyethers .

Mode of Action

The compound acts as a mediator in the reductive etherification reaction, a versatile strategy for polyether synthesis . It interacts with precursor monomers such as terephthalaldehyde (TPA) and 1,4-butanediol at room temperature, facilitating the formation of polyethers .

Biochemical Pathways

It plays a crucial role in the synthesis of polyethers, which are extensively used in both academic research and industry . The compound’s action leads to the formation of polyethers with a molecular weight of up to 110.4 kDa and a high alternating unit of up to 93% .

Result of Action

The primary result of Chlorodimethyl-2-thienylsilane’s action is the synthesis of polyethers . These polyethers are privileged compounds in polymer chemistry and have found extensive applications in both academic research and industry . They are characterized by the C−O C bond located in the main and/or in the side chain, which provides polymers with high flexibility and facile processability .

Propriétés

IUPAC Name |

chloro-dimethyl-thiophen-2-ylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClSSi/c1-9(2,7)6-4-3-5-8-6/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPVFYAOAUKMFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=CS1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClSSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447607 |

Source

|

| Record name | Chloro(dimethyl)(thiophen-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chlorodimethyl-2-thienylsilane | |

CAS RN |

18139-63-4 |

Source

|

| Record name | Chloro(dimethyl)(thiophen-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-Methylquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B96086.png)

![2-[4-(2-[1,1'-Biphenyl]-4-ylvinyl)phenyl]benzoxazole](/img/structure/B96099.png)

![2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic Acid](/img/structure/B96115.png)